molecular formula C14H11NOS B1296424 2-amino-7-methyl-9H-thioxanthen-9-one CAS No. 78160-12-0

2-amino-7-methyl-9H-thioxanthen-9-one

Cat. No. B1296424
CAS RN: 78160-12-0
M. Wt: 241.31 g/mol
InChI Key: VVQULFWWOHEBQC-UHFFFAOYSA-N
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Description

2-amino-7-methyl-9H-thioxanthen-9-one is a chemical compound with the molecular formula C14H11NOS and a molecular weight of 241.31 . It is a solid substance with a melting point between 179 - 183°C . The compound is used for proteomics research applications .


Molecular Structure Analysis

The molecular structure of 2-amino-7-methyl-9H-thioxanthen-9-one consists of a thioxanthenone backbone with an amino group at the 2-position and a methyl group at the 7-position . The InChI code for the compound is 1S/C14H11NOS/c1-8-2-4-12-10(6-8)14(16)11-7-9(15)3-5-13(11)17-12/h2-7H,15H2,1H3 .


Physical And Chemical Properties Analysis

2-amino-7-methyl-9H-thioxanthen-9-one is a solid substance with a melting point between 179 - 183°C . It has a molecular weight of 241.31 and a molecular formula of C14H11NOS .

Scientific Research Applications

Synthesis and Properties of Related Compounds

A review on the synthesis and properties of 2,3-heteroannulated thiochromones, which are considered hetero analogs of thioxanthone, outlines various methods for preparing compounds starting from substituted thiophenols and other derivatives. These compounds, including azathioxanthones, have been extensively studied, indicating a potential area of research for related thioxanthene derivatives (Sosnovskikh, 2019).

Applications in Biomedical Fields

Highly branched polymers based on poly(amino acid)s, including those derived from amino acids with branched structures, have been reviewed for their biomedical applications. These polymers, due to their biocompatible and biodegradable nature, have potential uses as delivery vehicles for genes and drugs and as antiviral compounds. This highlights the potential biomedical applications of amino acid-based compounds and their derivatives (Thompson & Scholz, 2021).

Chemical Synthesis and Reactivity

The synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones were systematically reviewed, including those with arylthiochromones and various substituted derivatives. This comprehensive analysis of chemical reactivity and biological activity may offer a foundation for exploring the synthesis and potential applications of "2-amino-7-methyl-9H-thioxanthen-9-one" and similar compounds (Sosnovskikh, 2018).

Safety And Hazards

The safety information for 2-amino-7-methyl-9H-thioxanthen-9-one indicates that it has a GHS07 pictogram and a signal word of "Warning" . The specific hazard codes and precautionary statements are not provided in the search results .

Relevant Papers The search results do not provide specific peer-reviewed papers related to 2-amino-7-methyl-9H-thioxanthen-9-one .

properties

IUPAC Name

2-amino-7-methylthioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-8-2-4-12-10(6-8)14(16)11-7-9(15)3-5-13(11)17-12/h2-7H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQULFWWOHEBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20320035
Record name 2-Amino-7-methyl-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-7-methyl-9H-thioxanthen-9-one

CAS RN

78160-12-0
Record name 78160-12-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-7-methyl-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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